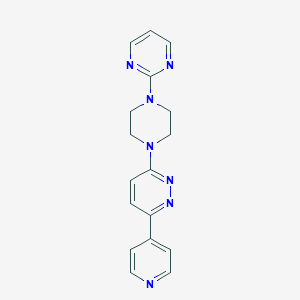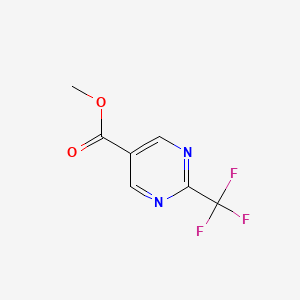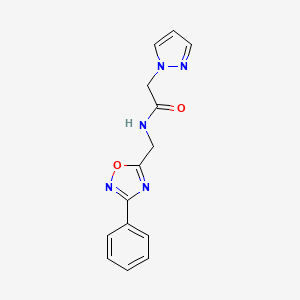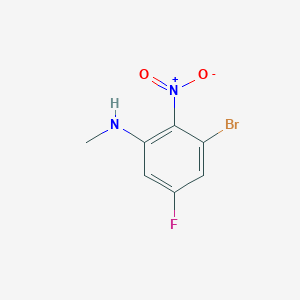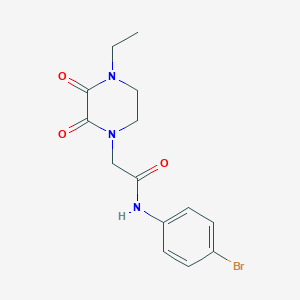
N-(4-bromophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound is a derivative of piperazine and has been synthesized using various methods.
科学的研究の応用
Anticonvulsant and Antidepressant Activities
Research has explored the synthesis of derivatives that exhibit significant anticonvulsant and antidepressant effects. A study by Xie et al. (2013) synthesized 2-(6-bromo-2,3-dioxoindolin-1-yl)-N-substituted phenylacetamide derivatives, demonstrating their potential in reducing immobility times in the forced swimming test, indicative of antidepressant activity. Additionally, these compounds showed protective effects against pentylenetetrazole-induced seizures, highlighting their anticonvulsant properties (Xie, Tang, Pan, & Guan, 2013).
Antibacterial Activity
Another avenue of research involves the antibacterial applications of derivatives. Branch et al. (1987) described the synthesis and antibacterial activity of 7 beta-[D-2-(aryl)-2-[(4-ethyl-2,3-dioxopiperazin-1-yl)carbonylamino] acetamido]-7 alpha-formamidocephalosporins. These compounds inhibited both Gram-positive and Gram-negative bacteria, including beta-lactamase-producing strains, suggesting their utility in combating bacterial infections (Branch, Basker, Finch, Guest, Harrington, Kaura, Knott, Milner, & Pearson, 1987).
Radical Scavenging Activity
Derivatives have also been studied for their antioxidant properties. Boudebbous et al. (2021) investigated the free radical scavenging activity and mechanisms of N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide (BHMA). The compound demonstrated potent scavenging activity in vitro, comparable to known antioxidants BHT and BHA, suggesting its potential application as a natural antioxidant in food and pharmaceutical fields (Boudebbous, Hamdouni, Boulebd, Zemamouche, Boudjada, & Debache, 2021).
特性
IUPAC Name |
N-(4-bromophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O3/c1-2-17-7-8-18(14(21)13(17)20)9-12(19)16-11-5-3-10(15)4-6-11/h3-6H,2,7-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHSQJWFVAZWET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

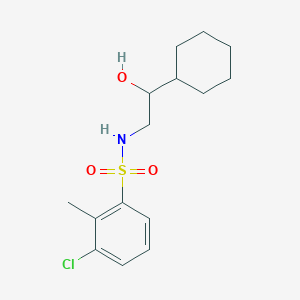

![3-(2,3-dihydroxypropyl)-1-methyl-8-(p-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2987853.png)
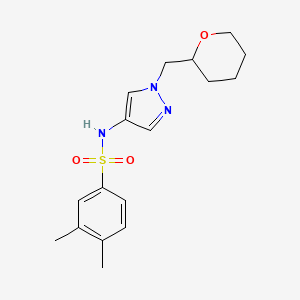
![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2987855.png)
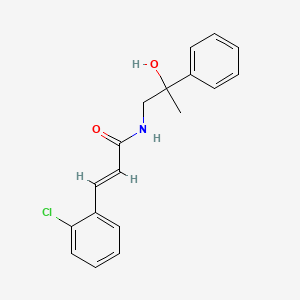
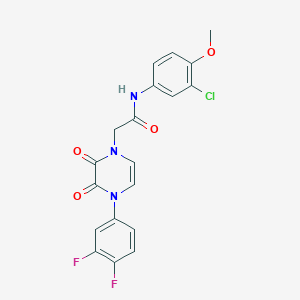
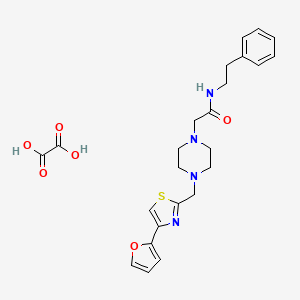
![2-[9-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2987861.png)

